
3-Methyl-7-nonyl-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-7-nonyl-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione is a complex organic compound with the molecular formula C23H40N4O2S. This compound is part of the purine family, which is significant in various biochemical processes. It is characterized by its unique structure, which includes a purine core substituted with methyl, nonyl, octylsulfanyl, and dihydro groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-nonyl-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the nonyl and octylsulfanyl groups through alkylation reactions. The methyl group is usually introduced via methylation using reagents like methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. Solvent extraction and recrystallization are common purification steps to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions
3-Methyl-7-nonyl-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, which can reduce any double bonds or functional groups present.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur atom, where thiol groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, thiolates
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced purine derivatives
Substitution: Various substituted purine derivatives depending on the nucleophile used
科学研究应用
3-Methyl-7-nonyl-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-Methyl-7-nonyl-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The sulfur-containing group may play a role in redox reactions, influencing cellular oxidative states. The purine core can interact with nucleic acids, potentially affecting gene expression or replication processes.
相似化合物的比较
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with a similar purine structure but different substituents.
Theophylline (1,3-dimethylxanthine): Used in respiratory diseases, also a purine derivative.
Allopurinol (1H-pyrazolo[3,4-d]pyrimidin-4-ol): Used to treat gout, structurally similar but with different functional groups.
Uniqueness
3-Methyl-7-nonyl-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione is unique due to its specific combination of nonyl and octylsulfanyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.
属性
分子式 |
C23H40N4O2S |
|---|---|
分子量 |
436.7 g/mol |
IUPAC 名称 |
3-methyl-7-nonyl-8-octylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C23H40N4O2S/c1-4-6-8-10-12-13-15-17-27-19-20(26(3)22(29)25-21(19)28)24-23(27)30-18-16-14-11-9-7-5-2/h4-18H2,1-3H3,(H,25,28,29) |
InChI 键 |
PULPXYOISJSLKT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCN1C2=C(N=C1SCCCCCCCC)N(C(=O)NC2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



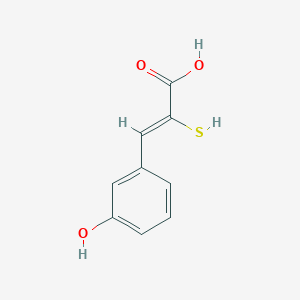

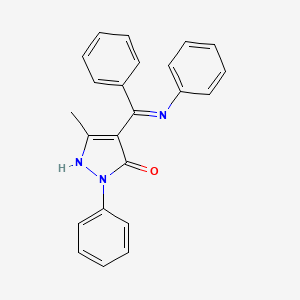
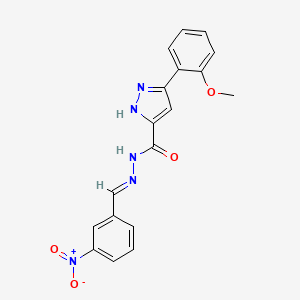

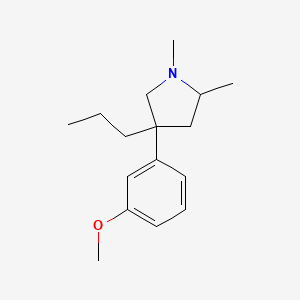

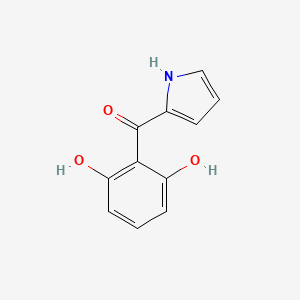
![N-(4-chlorophenyl)-2-oxo-2-[(2E)-2-(3-pyridinylmethylene)hydrazino]acetamide](/img/structure/B12001873.png)




